2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol
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Overview
Description
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol is a chemical compound with the molecular formula C11H14ClNO2Si and a molecular weight of 255.78 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a cross-coupling reaction between a boronic acid and a halide catalyzed by palladium . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
2-Chloro-6-methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ol can be compared with other similar compounds such as:
- 2-Chloro-6-(hydroxymethyl)-4-((trimethylsilyl)ethynyl)pyridin-3-ol
- 3-((trimethylsilyl)ethynyl)pyridine
- 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications. The presence of the methoxy group in this compound, for example, can influence its electronic properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H14ClNO2Si |
---|---|
Molecular Weight |
255.77 g/mol |
IUPAC Name |
2-chloro-6-methoxy-4-(2-trimethylsilylethynyl)pyridin-3-ol |
InChI |
InChI=1S/C11H14ClNO2Si/c1-15-9-7-8(5-6-16(2,3)4)10(14)11(12)13-9/h7,14H,1-4H3 |
InChI Key |
UVJDGLRCSIFECD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C(=C1)C#C[Si](C)(C)C)O)Cl |
Origin of Product |
United States |
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